molecular formula C15H14N2O4 B2837302 N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide CAS No. 26258-24-2

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide

Cat. No.: B2837302
CAS No.: 26258-24-2
M. Wt: 286.287
InChI Key: ANJPFFFWWNXZMT-UHFFFAOYSA-N
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Description

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide (CAS: 1033463-19-2) is an acetamide derivative featuring a nitrobenzyloxy substituent on the phenyl ring. Its molecular formula is C₁₅H₁₂Cl₂N₂O₄, with a molecular weight of 367.18 g/mol . The compound contains a dichlorophenyl core modified by a 4-nitrobenzyl ether group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-[4-[(4-nitrophenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-11(18)16-13-4-8-15(9-5-13)21-10-12-2-6-14(7-3-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJPFFFWWNXZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide typically involves the following steps:

    Nitration: The initial step involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Etherification: The 4-nitrobenzyl alcohol is then reacted with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate to form 4-((4-nitrobenzyl)oxy)acetophenone.

    Acetylation: Finally, the 4-((4-nitrobenzyl)oxy)acetophenone is acetylated using acetic anhydride and a catalyst like pyridine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: N-(4-((4-Aminobenzyl)oxy)phenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-((4-Nitrobenzyl)oxy)aniline and acetic acid.

Scientific Research Applications

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide and Analogs
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-Nitrobenzyloxy, 2,4-dichlorophenyl C₁₅H₁₂Cl₂N₂O₄ 367.18
N-(4-(Benzyloxy)phenyl)acetamide Benzyloxy, unmodified phenyl C₁₅H₁₅NO₂ 241.29
N-(4-Hydroxyphenyl)acetamide (Paracetamol analog) Hydroxyl group C₈H₉NO₂ 151.16
N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxochromen-7-yl)oxy]acetamide Chlorobenzyl, chromenyloxy C₂₃H₁₈ClN₃O₂ 403.90
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide Nitrobenzoylhydrazine-sulfonyl C₁₅H₁₄N₄O₆S 378.36

Key Observations :

  • Electron-Withdrawing vs.
  • Chlorine Substitution: The dichloro substituents in the target compound may increase lipophilicity, affecting membrane permeability and bioavailability relative to non-halogenated analogs .

Pharmacological Activities

Comparison with Target Compound :

  • Its nitro group may act as a prodrug moiety, releasing active metabolites upon reduction .
  • The dichloro and nitrobenzyloxy groups could enhance cytotoxicity compared to simpler analogs like N-(4-hydroxyphenyl)acetamide, as seen in Compound 2 from Actinomycetes .

Biological Activity

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide, a compound with the molecular formula C15H14N2O4C_{15}H_{14}N_{2}O_{4}, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 286.28 g/mol
  • CAS Number : 26258-24-2
  • Chemical Structure : The compound features a nitro group attached to a benzyl ether, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have demonstrated that the compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The nitro group may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Cellular Interactions : It may also affect cellular signaling pathways, enhancing its therapeutic potential against various diseases.

Study 1: Antimicrobial Activity

A study published in 2020 evaluated the antimicrobial efficacy of this compound against multiple pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating potent anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity Type Effect MIC (µg/mL) Reference
AntimicrobialInhibition of S. aureus32
AntimicrobialInhibition of E. coli32
Anti-inflammatoryReduction in paw edema-

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